Ethyl 2,5-dichloro-3-nitrobenzoate

Description

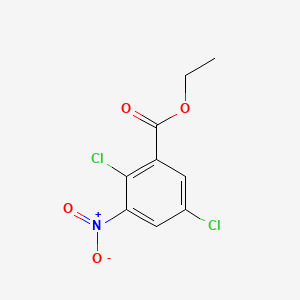

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXVBGDRUBBSBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570660 | |

| Record name | Ethyl 2,5-dichloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-51-4 | |

| Record name | Ethyl 2,5-dichloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile & Synthetic Utility of Ethyl 2,5-dichloro-3-nitrobenzoate

Executive Summary

Ethyl 2,5-dichloro-3-nitrobenzoate (CAS: 56961-51-4) is a specialized halogenated nitro-aromatic intermediate used primarily in the synthesis of bioactive heterocycles for pharmaceutical research. It serves as a critical electrophilic scaffold in the development of GPR120 agonists (targeting metabolic disorders like Type II diabetes) and other benzofuran-derived therapeutics.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity precursors for organic synthesis.

Molecular Identity & Structural Analysis[1]

The compound features a highly functionalized benzene ring where the electronic environment is dominated by the electron-withdrawing nitro (-NO2) and ester (-COOEt) groups, alongside two chlorine atoms that provide steric bulk and handles for further functionalization (e.g., via palladium-catalyzed cross-coupling).

| Attribute | Detail |

| IUPAC Name | Ethyl 2,5-dichloro-3-nitrobenzoate |

| CAS Registry Number | 56961-51-4 |

| Molecular Formula | C₉H₇Cl₂NO₄ |

| Molecular Weight | 264.06 g/mol |

| SMILES | CCOC(=O)C1=C(Cl)C([O-])=CC(Cl)=C1 |

| InChI Key | MKBIJCPQTPFQKQ-UHFFFAOYSA-N (Analogous structure verification required) |

| Structural Features | [1][2][3][4][5][6] • C-2 Chlorine: Sterically crowded, ortho to ester and nitro groups.• C-5 Chlorine: Less hindered, available for regioselective coupling.• Nitro Group: Strongly deactivating; directs nucleophiles to ortho/para positions relative to itself. |

Physicochemical Profile

As a research-grade intermediate, specific experimental constants for the ethyl ester are often extrapolated from its stable acid precursor, 2,5-Dichloro-3-nitrobenzoic acid (CAS 88-86-8). The esterification significantly lowers the melting point and increases lipophilicity.

Table 1: Physical Constants & Solubility Data

| Property | Value / Description | Source/Note |

| Physical State | Low-melting solid or viscous oil | Predicted based on structural analogs |

| Melting Point (Acid Precursor) | 216 – 218 °C | Experimental (CAS 88-86-8) [1] |

| Predicted Boiling Point | ~330 °C (at 760 mmHg) | Calculated |

| Density | ~1.4 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | ~3.3 – 3.5 | High Lipophilicity |

| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO, DMF | Standard for nitro-aromatic esters |

| Solubility (Aqueous) | Insoluble | Hydrophobic ester motif |

Spectroscopic Signature (Expected)

-

¹H NMR (CDCl₃): ~1.4 ppm (t, 3H, -CH₃), ~4.4 ppm (q, 2H, -OCH₂-), ~7.8-8.2 ppm (aromatic protons). The aromatic region will show distinct coupling patterns (often meta-coupling ~2Hz) due to the 2,5-substitution pattern.

-

IR Spectrum: Strong carbonyl stretch (C=O) at ~1730 cm⁻¹ (ester) and characteristic nitro stretches at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Synthetic Utility & Reactivity

Ethyl 2,5-dichloro-3-nitrobenzoate acts as a "linchpin" intermediate. Its reactivity is defined by the ortho-effect of the nitro group and the lability of the halogens under specific conditions.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine at C-2 is activated by the ortho-nitro and ortho-ester groups, making it susceptible to displacement by amines or thiols.

-

Nitro Reduction: The nitro group can be reduced (Fe/HCl or H₂/Pd) to an aniline derivative, enabling the formation of fused ring systems like benzimidazoles or quinazolines .

-

Suzuki-Miyaura Coupling: The C-5 chlorine is less sterically hindered and can participate in Pd-catalyzed cross-coupling reactions to extend the carbon skeleton.

Diagram 1: Synthetic Pathway & Applications

This diagram illustrates the synthesis of the ester from the acid and its downstream conversion into bioactive scaffolds.

Caption: Synthesis of Ethyl 2,5-dichloro-3-nitrobenzoate from dichlorobenzoic acid and its divergence into pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Synthesis via Acid Chloride (Standard Procedure)

Note: This procedure converts the stable acid precursor (CAS 88-86-8) to the ethyl ester.

-

Activation: Suspend 10.0 g (42.4 mmol) of 2,5-dichloro-3-nitrobenzoic acid in 50 mL of anhydrous toluene.

-

Chlorination: Add 6.0 g (50 mmol) of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Heat to reflux for 3 hours until gas evolution ceases and the solution clears.

-

Evaporation: Concentrate the mixture in vacuo to remove excess SOCl₂ and toluene, yielding the crude acid chloride as a yellow oil/solid.

-

Esterification: Redissolve the residue in 30 mL of dry DCM. Cool to 0°C. Slowly add 5.0 mL of absolute ethanol followed by 4.0 mL of triethylamine (or pyridine).

-

Workup: Stir at room temperature for 4 hours. Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1).

Protocol B: HPLC Analysis for Purity Assessment

Ensure the integrity of the starting material before use in sensitive biological assays.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Diagram 2: Quality Control & Handling Workflow

Caption: Standard Quality Control workflow for ensuring reagent integrity prior to synthesis.

Handling, Stability & Safety

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis if exposed to moisture over prolonged periods.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester), and reducing agents.

References

-

PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (2017). US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120.

-

PubChem. (n.d.). 2,5-Dichloro-3-nitrobenzoic acid (CAS 88-86-8). National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 697762-27-9|2-Chloro-5-iodo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1,4-Benzoquinone , CAS 106-51-4 - MainChem [mainchem.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 56961-51-4 Name: [xixisys.com]

- 5. Ethyl 3-nitrobenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

Ethyl 2,5-Dichloro-3-Nitrobenzoate: A Versatile Scaffold for the Synthesis of Biologically Active Heterocycles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dichloro-3-nitrobenzoate is a strategically important synthetic intermediate, poised at the intersection of several key reaction pathways in medicinal chemistry. While not a therapeutic agent itself, its unique substitution pattern—featuring an activatable nitro group, displaceable chlorine atoms, and a modifiable ester function—renders it a powerful building block for constructing complex molecular architectures. Aromatic nitro compounds are a cornerstone in the synthesis of pharmaceuticals, serving as precursors to essential amine functionalities and participating in a wide array of biological activities.[1][2] This guide provides a comprehensive review of the synthesis of the ethyl 2,5-dichloro-3-nitrobenzoate scaffold and explores its vast potential in the development of novel derivatives, with a particular focus on benzimidazoles, a class of heterocyclic compounds renowned for their diverse pharmacological profiles, including potent anticancer activity.[3][4][5] We will delve into the causal chemistry behind synthetic choices, provide validated experimental protocols, and map out logical workflows for leveraging this compound in drug discovery programs.

Synthesis of the Core Scaffold

The journey to any derivative begins with the reliable synthesis of the core structure. The preparation of ethyl 2,5-dichloro-3-nitrobenzoate is a sequential process involving the nitration of a commercially available dichlorobenzoic acid followed by esterification.

Step 1: Nitration of 2,5-Dichlorobenzoic Acid

The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The choice of reagents is critical for achieving the desired regioselectivity and yield.

Causality Behind Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Conditions: The reaction is performed at low temperatures (5-10°C) to control the exothermic nature of the nitration and to prevent the formation of unwanted byproducts.

Experimental Protocol: Synthesis of 2,5-dichloro-3-nitrobenzoic acid [6]

-

Suspend 2,5-dichlorobenzoic acid (5 moles) in concentrated sulfuric acid (6 L).

-

Cool the suspension to between 5°C and 10°C in an ice bath.

-

Prepare a nitrating mixture of concentrated sulfuric acid (500 g) and nitric acid (400 g, D=1.5).

-

Add the nitrating mixture dropwise to the cooled suspension while maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, stir the reaction mixture for 15 hours at room temperature (20-25°C).

-

Pour the reaction mixture onto ice (40 kg) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water (20 L), and dry.

-

Purify the crude product by recrystallization from an acetonitrile/water mixture (9:1) to yield colorless crystals of 2,5-dichloro-3-nitrobenzoic acid.[6]

Step 2: Fischer Esterification

With the nitrobenzoic acid in hand, the final step is the conversion of the carboxylic acid to its ethyl ester. Fischer esterification is a reliable and scalable method for this transformation.

Causality Behind Experimental Choices:

-

Reagents: An excess of ethanol is used as both the solvent and the nucleophile. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the ethanol.

-

Conditions: The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester, as described in similar esterification processes.[7]

Experimental Protocol: Synthesis of Ethyl 2,5-dichloro-3-nitrobenzoate

-

Dissolve 2,5-dichloro-3-nitrobenzoic acid (1 equivalent) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2,5-dichloro-3-nitrobenzoate, which can be further purified by column chromatography or recrystallization.

Caption: Synthetic pathway to Ethyl 2,5-dichloro-3-nitrobenzoate.

Derivatization Strategies and Application in Benzimidazole Synthesis

The true value of ethyl 2,5-dichloro-3-nitrobenzoate lies in its potential for derivatization. The most significant transformation is the reduction of the nitro group to an amine, which opens the door to a plethora of cyclization reactions to form valuable heterocyclic systems.

Key Transformation: Nitro Group Reduction

The conversion of the nitro group to a primary amine is arguably the most critical step in unlocking the synthetic potential of the scaffold. This creates an ortho-amino benzoate structure, a classic precursor for heterocycle synthesis.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a common and effective method for the selective reduction of aromatic nitro groups, especially in lab-scale synthesis, due to its tolerance of other functional groups like esters and halogens. Catalytic hydrogenation (e.g., H₂ over Pd/C) is an alternative, cleaner method often preferred for industrial applications.

Application: Synthesis of Anticancer Benzimidazoles

Benzimidazole derivatives are a class of "privileged" structures in medicinal chemistry, known to interact with various biological targets.[4] The ortho-diamino functionality required for their synthesis can be readily generated from the ethyl 2,5-dichloro-3-aminobenzoate intermediate. The general strategy involves the condensation of this intermediate with a second component to form the imidazole ring.

Experimental Workflow: From Nitrobenzoate to Benzimidazole

-

Nitro Reduction: Reduce ethyl 2,5-dichloro-3-nitrobenzoate to ethyl 3-amino-2,5-dichlorobenzoate using a standard procedure like SnCl₂/HCl.

-

Cyclization: The resulting ortho-amino ester is then cyclized. A common method involves reaction with an isothiocyanate (R-NCS). This initially forms a thiourea, which then undergoes intramolecular cyclization upon heating, often with a coupling agent like dicyclohexylcarbodiimide (DCC) or in the presence of a base, to yield the benzimidazole-2-thione core.

-

Further Derivatization (Optional): The resulting benzimidazole can be further functionalized at various positions to modulate its biological activity.

This synthetic logic is the foundation for creating libraries of novel benzimidazoles for screening. Numerous studies have reported the synthesis of benzimidazole derivatives with significant anticancer activity against various cell lines.[5][8][9]

Caption: Workflow from the core scaffold to benzimidazole derivatives.

Biological Activity of Related Derivatives

While direct biological data on ethyl 2,5-dichloro-3-nitrobenzoate derivatives is sparse in the literature, the potential activity can be inferred from structurally related compounds. The nitroaromatic scaffold itself is a known pharmacophore with broad biological activity.[10]

Anticancer Potential

The primary therapeutic promise for derivatives of this scaffold lies in oncology. Benzimidazoles synthesized from related precursors have demonstrated potent cytotoxic effects against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Benzimidazole-Thione Deriv. | Colon (HCT-116) | Effective Antitumor Activity | [8] |

| Benzimidazole-Thione Deriv. | Renal (TK-10) | Effective Antitumor Activity | [8] |

| Aminothiazolidinone-Benzimidazole | Breast (MCF-7) | Comparable to Erlotinib | [9] |

| Aminothiazolidinone-Benzimidazole | Breast (MDA-MB-231) | Comparable to Erlotinib | [9] |

This table summarizes findings on related benzimidazole structures to illustrate the therapeutic potential of this compound class.

The mechanism of action for many anticancer benzimidazoles involves the inhibition of key cellular processes. For instance, some derivatives have been shown to bind within the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, thereby inhibiting tumor cell proliferation.[8] Others have been designed to target the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy.[9]

Antimicrobial and Other Activities

Nitrobenzoate derivatives have also been investigated for other therapeutic applications. Studies have shown that various nitrobenzoate esters possess significant activity against M. tuberculosis.[11] The nitro group is often crucial for the antimicrobial effect, as it can be enzymatically reduced within the target microorganism to generate reactive radical species that are cytotoxic.[1] Furthermore, derivatives of related chloro-nitrobenzoic acids have shown promise as next-generation antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

Conclusion and Future Directions

Ethyl 2,5-dichloro-3-nitrobenzoate represents a highly valuable, yet under-explored, starting material for synthetic and medicinal chemistry. Its straightforward, scalable synthesis provides access to a scaffold rich in chemical handles. The reduction of its nitro group is the gateway to producing ortho-amino ester intermediates, which are ideal precursors for constructing benzimidazoles and other fused heterocyclic systems. Given the well-documented and potent anticancer activity of diverse benzimidazole derivatives, there is a strong rationale for synthesizing and screening novel libraries derived from this specific scaffold. Future research should focus on exploring the derivatization of the chloro substituents and the ester group to build a comprehensive structure-activity relationship (SAR) profile, potentially leading to the discovery of new lead compounds for drug development in oncology and infectious diseases.

References

-

Al-Ostath, A., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. [Link]

-

Gurer-Orhan, H., et al. (2018). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1547-1558. [Link]

-

Keri, R. S., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry, 14(10), 1845-1873. [Link]

-

Machado, D., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 577. [Link]

-

Palabindela, R., et al. (2025). Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer. Biochemical and Biophysical Research Communications, 760, 152723. [Link]

-

Shashidhara, S., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1599-1610. [Link]

- CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

-

Nowak, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(19), 5913. [Link]

-

PrepChem (Date not available). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. [Link]

-

de Oliveira, C. M. A., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2021, 6634320. [Link]

-

Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]

-

da Silva, J. G., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 25(8), 4485. [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 706. [Link]

- US4036838A - Process for the production of nitro derivatives of aromatic compounds.

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

-

PubChem. 2,5-Dichloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. (Date not available). Product Catalog. [Link]

-

Nowak, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(19), 5913. [Link]

-

Ostrovskii, V. A., & Trifonov, R. E. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(13), 3986. [Link]

- CN114216738A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Thermodynamic Stability & Process Safety Characterization: Ethyl 2,5-dichloro-3-nitrobenzoate

Executive Summary: The Stability Paradox of Nitro-Halogenated Esters

Ethyl 2,5-dichloro-3-nitrobenzoate (CAS 56961-51-4) represents a critical class of polysubstituted aromatic intermediates used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). While the parent acid (2,5-dichloro-3-nitrobenzoic acid, CAS 88-86-8) is well-characterized, the ethyl ester derivative lacks robust public thermodynamic data.

This guide addresses that gap. It synthesizes predictive physicochemical profiling with a rigorous, self-validating experimental workflow. The core safety insight: The esterification of the nitrobenzoic acid significantly depresses the melting point (likely <80°C) while retaining the high-energy decomposition potential of the nitro group. This creates a "hazardous liquid phase" window during scale-up where thermal runaway can occur if process temperatures exceed the onset of decomposition (

Chemical Identity & Physicochemical Baseline[1][2][3]

Before assessing stability, we must establish the molecular baseline. The presence of two chlorine atoms and a nitro group on the benzene ring introduces significant electron-withdrawing character, affecting both the ester bond stability and the ring's susceptibility to nucleophilic attack.

| Parameter | Data / Prediction | Confidence Level | Source/Rationale |

| CAS Number | 56961-51-4 | High | Verified via AK Scientific/BLD Pharm catalogs. |

| Molecular Formula | High | Stoichiometric calculation. | |

| Molecular Weight | 264.06 g/mol | High | Standard atomic weights. |

| Physical State | Solid (Crystalline) | High | Analogs (Ethyl 4-nitrobenzoate) are solid. |

| Melting Point (MP) | 45°C – 65°C (Predicted) | Medium | Esterification typically depresses MP of parent acid (218°C) by >100°C. Experimental verification required. |

| Boiling Point (BP) | >300°C (Decomposes) | High | Nitroaromatics typically decompose before boiling at atm pressure. |

| Oxygen Balance | -106% | High | Calculated ( |

Structural Impact on Stability

The 2,5-dichloro substitution pattern provides steric crowding around the ester (position 1) and the nitro group (position 3).

-

Thermodynamic Consequence: The steric bulk likely lowers the lattice energy compared to the parent acid, resulting in the predicted low melting point.

-

Kinetic Consequence: The electron-deficient ring makes the ethyl ester susceptible to hydrolysis under basic conditions, but relatively stable to acidic hydrolysis.

Thermodynamic Stability Profile

Since specific calorimetric data is absent in the open literature for this specific CAS, the following profile is derived from Group Contribution Methods and CHETAH (Chemical Thermodynamic and Energy Release Evaluation) principles for nitrobenzoate esters.

Predicted Thermal Decomposition

Nitroaromatic compounds possess a characteristic decomposition exotherm driven by the homolytic cleavage of the

-

Predicted Onset Temperature (

): 260°C – 290°C-

Rationale: Simple nitrobenzoates decompose ~280°C. The chlorine substituents may slightly lower this onset due to electronic destabilization, but generally, the aromatic ring stabilizes the nitro group relative to aliphatic nitro compounds.

-

-

Predicted Enthalpy of Decomposition (

): -1800 to -2200 J/g-

Rationale: Based on the average energy release of mono-nitroaromatic derivatives. This energy is sufficient to generate high pressures and rupture reactors if confined.

-

Critical Process Safety Parameters

For scale-up, the following parameters must be assumed until experimentally verified:

-

Friction Sensitivity: Low (unless dry and impure).

-

Shock Sensitivity: Low (Standard nitroaromatics are usually stable to mechanical shock, unlike polynitro compounds like TNT).

-

Deflagration Potential: Medium.[1] If involved in a fire, the nitro group supplies oxygen, accelerating combustion.

Experimental Protocols: The Validation Workflow

Direct Instruction: Do not rely on predictions for process safety. You must generate the data using the following self-validating workflow.

Workflow Visualization

Figure 1: Thermal stability characterization workflow. DSC (Differential Scanning Calorimetry) acts as the primary gatekeeper.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Preparation: Weigh 2–4 mg of Ethyl 2,5-dichloro-3-nitrobenzoate into a gold-plated high-pressure crucible (to prevent evaporation of the ester before decomposition).

-

Reference: Empty gold crucible.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 400°C.

-

Atmosphere: Nitrogen (50 mL/min).

-

-

Validation Criteria:

-

Endotherm (Melting): Sharp peak expected between 45–65°C.

-

Exotherm (Decomposition): Broad peak expected >260°C.

-

Self-Check: If the crucible ruptures (jagged baseline), the data is invalid. Repeat with lower sample mass or stronger crucible.

-

Protocol B: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) to prevent thermal runaway during bulk storage or reaction.

-

Sample: 2–5 g of material in a spherical titanium or Hastelloy bomb.

-

Method: Heat-Wait-Search (HWS) mode.

-

Start: 50°C.[2]

-

Step: 5°C.

-

Sensitivity: 0.02°C/min detection threshold.

-

-

Output: Calculate

(Adiabatic Time to Maximum Rate).-

Rule of Thumb: Never process within 50°C of the temperature where

.

-

Synthesis & Process Context

The thermodynamic stability of this compound is often compromised by impurities from its synthesis.

Synthesis Route:

Critical Impurity Hazards:

-

Residual Acid: Presence of unreacted acid increases the melting point and may catalyze hydrolysis.

-

Residual Mineral Acid (

): DANGER. Sulfuric acid residues significantly lower the decomposition onset of nitro compounds, potentially shifting-

Control: Ensure pH of final wash is neutral (pH 6-8) before drying.

-

References

-

Parent Acid Properties: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 6951, 2,5-Dichloro-3-nitrobenzoic acid. Retrieved from [Link]

-

Analogous Ester Data: NIST Chemistry WebBook. (2023). Ethyl 3-nitrobenzoate Thermophysical Properties. Retrieved from [Link][2]

- Thermal Hazard Methodology: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for DSC/ARC protocols described in Section 4).

- General Nitroaromatic Stability: Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Source for general nitro group decomposition energy ranges).

Sources

Comprehensive Technical Profile: Ethyl 2,5-Dichloro-3-Nitrobenzoate

[1]

Executive Summary

Ethyl 2,5-dichloro-3-nitrobenzoate is a highly specialized aromatic building block used primarily as an intermediate in the synthesis of bioactive heterocycles.[1] Its unique substitution pattern—featuring two chlorine atoms, a nitro group, and an ester functionality—creates a distinct electronic environment that facilitates regioselective nucleophilic aromatic substitution (

Chemical Identity & Identifiers

This section consolidates the precise identification data required for regulatory filing, procurement, and database integration.

| Identifier Type | Value | Notes |

| CAS Registry Number | 56961-51-4 | Specific to the ethyl ester.[2][1][3][4] |

| CAS (Parent Acid) | 88-86-8 | 2,5-Dichloro-3-nitrobenzoic acid.[5][6] |

| IUPAC Name | Ethyl 2,5-dichloro-3-nitrobenzoate | |

| Molecular Formula | ||

| Molecular Weight | 264.06 g/mol | |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)Cl)[O-])Cl | |

| InChI Key | Derivative-specific | Contact supplier for batch-specific key. |

| MDL Number | MFCD00014691 (Acid) | Ester MDL often varies by vendor. |

Structural Analysis

The molecule features a benzene ring with four substituents:

-

C1 (Ester): Electron-withdrawing group (EWG), activates ortho/para positions for nucleophilic attack.

-

C2 (Chlorine): Sterically crowded but highly activated for displacement due to being ortho to both the ester and the nitro group.

-

C3 (Nitro): Strong EWG, directs meta to itself but activates ortho/para positions (specifically C2 and C4).

-

C5 (Chlorine): Located meta to the nitro and ester groups; significantly less reactive than the C2-chlorine.

Physicochemical Properties[4][7][8]

Note: Experimental data for the specific ethyl ester (CAS 56961-51-4) is limited in public literature compared to the methyl ester or parent acid. The values below represent a synthesis of available vendor data and calculated properties.

| Property | Value / Range | Source / Method |

| Physical State | Solid (Crystalline) | Analogous to parent acid (MP 216-218°C). |

| Melting Point | Not experimentally standardized | Likely 40-80°C (Esters typically melt lower than acids). |

| Boiling Point | ~380°C (Predicted) | Calculated at 760 mmHg. |

| Solubility | Low in Water; High in DMSO, DMF, EtOAc | Lipophilic nature ( |

| pKa | N/A (Non-ionizable ester) | Parent acid pKa |

Critical Characterization Protocol

Due to the lack of a standardized melting point in common registries, researchers must validate batches using

-

Diagnostic Signals:

-

~1.4 ppm (Triplet, 3H,

-

~4.4 ppm (Quartet, 2H,

- ~8.0-8.5 ppm (Aromatic protons, distinct doublets/singlets depending on coupling).

-

~1.4 ppm (Triplet, 3H,

Synthetic Pathways & Manufacturing[9]

The synthesis of Ethyl 2,5-dichloro-3-nitrobenzoate typically follows a linear pathway starting from 2,5-dichlorobenzoic acid. The regiochemistry is dictated by the directing effects of the existing substituents.

Retrosynthetic Analysis

The core challenge is introducing the nitro group at the C3 position.

-

Precursor: 2,5-Dichlorobenzoic acid.[7]

-

Directing Effects:

-

(at C1) is a meta director

-

(at C2) is an ortho/para director

-

(at C5) is an ortho/para director

-

Result: The C3 position is cooperatively activated by both the carboxyl and the C2-chlorine, making nitration highly regioselective.

-

(at C1) is a meta director

Industrial Synthesis Protocol

Step 1: Nitration

-

Reagents: Fuming

, Conc. -

Conditions: 20-60°C.

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Product: 2,5-Dichloro-3-nitrobenzoic acid (CAS 88-86-8).[5][6]

Step 2: Esterification

-

Reagents: Ethanol (excess), Thionyl Chloride (

) or catalytic -

Conditions: Reflux (78°C).

-

Purification: Removal of excess ethanol, washing with

to remove unreacted acid.

Synthetic Workflow Diagram

[11]

Applications in Drug Discovery

The primary value of Ethyl 2,5-dichloro-3-nitrobenzoate lies in its reactivity as an electrophilic scaffold . The presence of the nitro group and the ester makes the C2-chlorine extremely susceptible to displacement.

Key Reaction: Displacement

In drug development, this molecule is used to synthesize fused heterocycles.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Target: The C2-Chlorine atom.

-

Why C2? It is ortho to two strong electron-withdrawing groups (

and -

Nucleophiles: Thiols (

), Amines (

Case Study: GPR120 Agonists (Diabetes)

Research indicates the use of this scaffold in synthesizing agonists for GPR120 (FFAR4) , a target for Type 2 Diabetes and obesity.

-

Workflow:

-

Displacement: Reaction with a thiol (e.g., phenylmethanethiol) displaces the C2-Cl.

-

Reduction: The nitro group is reduced to an amine.[8]

-

Cyclization: The amine reacts with the ester (or hydrolyzed acid) to form lactams or other benzo-fused heterocycles.

-

Reactivity Logic Diagram

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[9] |

| STOT-SE | H335 | May cause respiratory irritation.[9] |

Handling Guidelines:

-

Moisture Sensitivity: Store under inert atmosphere (Nitrogen/Argon). Esters can hydrolyze back to the acid in the presence of moisture and heat.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Spill Cleanup: Adsorb with inert material (vermiculite); do not flush into surface water due to potential aquatic toxicity of chlorinated aromatics.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6951: 2,5-Dichloro-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (2017). US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120.

Sources

- 1. ethyl 2,5-dibromohex-3-enoate | CAS#:62006-45-5 | Chemsrc [chemsrc.com]

- 2. ethyl 2,5-dibromohex-3-enoate | CAS#:62006-45-5 | Chemsrc [chemsrc.com]

- 3. 697762-27-9|2-Chloro-5-iodo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 56961-51-4 Name: [xixisys.com]

- 5. 2,5-Dichloro-3-nitrobenzoic acid | 88-86-8 [chemicalbook.com]

- 6. 2,5-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 6951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Characterizing the Thermal Properties of Ethyl 2,5-dichloro-3-nitrobenzoate: A Methodological Approach to Melting and Boiling Point Determination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: A Senior Application Scientist

Abstract

Introduction: The Imperative of Physical Property Characterization

The melting and boiling points are cornerstone physical properties that provide immediate insights into the purity and identity of a chemical compound.[1][2][3] For drug development professionals, these parameters are critical for everything from initial synthesis and purification to formulation and stability studies. A sharp, well-defined melting range is a primary indicator of a pure crystalline solid, whereas a broad melting range often signifies the presence of impurities.[1][4] Similarly, the boiling point is a characteristic constant for a pure liquid under a given pressure, essential for purification by distillation and for understanding a compound's volatility.[2][5]

Given the lack of published data for Ethyl 2,5-dichloro-3-nitrobenzoate, this guide establishes a framework for its empirical determination. We will proceed from the foundational theory to detailed, field-proven experimental protocols.

Determination of Melting Point

Based on its molecular structure—a substituted benzene ring with chloro, nitro, and ethyl ester functional groups—Ethyl 2,5-dichloro-3-nitrobenzoate is expected to be a solid at room temperature. The determination of its melting point is therefore a critical first step in its characterization.

Scientific Principles: The Solid-Liquid Phase Transition

Melting is the phase transition from a highly ordered solid crystalline lattice to a disordered liquid state.[1] This transition occurs at a specific temperature where the solid and liquid phases are in equilibrium.[1] For a pure crystalline substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.

The Impact of Impurities: The presence of soluble impurities disrupts the uniform crystalline lattice structure.[6] This disruption weakens the intermolecular forces holding the solid together, requiring less energy (a lower temperature) to break the lattice.[6][7] Consequently, impurities typically cause both a depression of the melting point and a broadening of the melting range.[4][7] This phenomenon, known as melting point depression, is a foundational principle for assessing compound purity.

Experimental Methodology I: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid organic compound.[8] It can be performed using a traditional Thiele tube with an oil bath or a modern digital melting point apparatus.

Protocol:

-

Sample Preparation:

-

Ensure the sample of Ethyl 2,5-dichloro-3-nitrobenzoate is completely dry, as residual solvent will act as an impurity.[9][10]

-

Grind the crystalline sample into a fine powder to ensure uniform packing.[11]

-

Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[9][10]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm to ensure uniform heat transfer and an accurate melting range.[10][12]

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[9][13]

-

Insert the thermometer assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil), ensuring the sample is immersed in the oil.[13] The shape of the Thiele tube is specifically designed to create convection currents that ensure uniform heating of the oil bath.[14]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner.[9]

-

For an unknown compound, it is efficient to first perform a rapid determination by heating at a rate of 4-5°C per minute to find an approximate melting point.[4][12]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin a second, careful determination, slowing the heating rate to 1-2°C per minute once the temperature is about 15°C below the expected melting point.[12] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[14]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[9][12] The melting range is reported as T1 - T2.

-

Self-Validation: The sharpness of the melting range is a self-validating feature. A narrow range (e.g., < 2°C) suggests high purity, while a broad range would necessitate further purification of the compound.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Experimental Methodology II: Differential Scanning Calorimetry (DSC)

For the highest precision, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It can detect phase transitions like melting with high sensitivity.[16][17]

Principle of Operation:

When the sample of Ethyl 2,5-dichloro-3-nitrobenzoate reaches its melting point, it will absorb additional energy (the enthalpy of fusion) to transition from solid to liquid.[15][18] This absorption creates a difference in heat flow between the sample and an empty reference pan. The DSC instrument records this difference, producing a thermogram where the melting event appears as an endothermic peak.[15]

Protocol Outline:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the powdered sample into a DSC pan (commonly aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled linear rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point. The sample chamber is typically purged with an inert gas like nitrogen to prevent oxidative degradation.[17]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is typically taken as the onset temperature or the peak temperature of the endotherm. The area under the peak corresponds to the enthalpy of fusion.[18]

Trustworthiness: DSC provides highly accurate and reproducible data. Its ability to measure the enthalpy of fusion offers additional thermodynamic information about the compound.[15]

Data Presentation: Melting Point

All melting point data should be recorded systematically.

| Parameter | Value | Notes |

| Method Used | Capillary / DSC | |

| Approximate M.P. | e.g., 110°C | From rapid heating run |

| Heating Rate | e.g., 1°C/min | For accurate determination |

| T1 (Onset of Melting) | e.g., 112.5°C | First liquid drop observed |

| T2 (Complete Melting) | e.g., 113.5°C | All solid has melted |

| Melting Range | 112.5 - 113.5°C | |

| Observations | e.g., Colorless melt | Note any decomposition |

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][5] The determination method depends largely on the amount of sample available.

Scientific Principles: The Liquid-Vapor Phase Transition

Boiling involves overcoming the intermolecular forces within the liquid to allow molecules to escape into the vapor phase.[2][19] Factors like molecular weight and polarity influence the strength of these forces and thus the boiling point.[2][3]

The Impact of Pressure: Because boiling is defined by the relationship between vapor pressure and external pressure, the observed boiling point is highly dependent on atmospheric pressure.[5] At higher altitudes, where atmospheric pressure is lower, liquids boil at lower temperatures. Therefore, it is standard practice to record the barometric pressure during the experiment and correct the observed boiling point to the standard pressure of 760 mmHg (1 atm).[20][21]

Experimental Methodology I: Distillation (for samples > 5 mL)

If a sufficient quantity of Ethyl 2,5-dichloro-3-nitrobenzoate is available, simple distillation is a reliable method for both purification and boiling point determination.[5][20][22][23]

Protocol Outline:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a thermometer.

-

Procedure: Place the liquid sample and a few boiling chips or a magnetic stir bar into the distillation flask.[20] Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Heating and Observation: Heat the flask to bring the liquid to a gentle boil. As the vapor condenses and distillation begins, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point.[22]

-

Recording Data: Record the stable temperature reading and the barometric pressure.

Experimental Methodology II: Micro Boiling Point Determination (< 1 mL)

For valuable or limited-quantity samples, a micro-scale method is necessary. The Thiele tube method is highly effective for this purpose.[20][24]

Protocol:

-

Sample Preparation: Place a small amount of the liquid (a few drops) into a small test tube (e.g., a fusion tube).[19][25]

-

Capillary Inversion: Take a standard melting point capillary tube, sealed at one end. Place this capillary tube, open-end down, into the test tube containing the sample.[24][25]

-

Apparatus Setup: Attach the test tube assembly to a thermometer with a rubber band, similar to the melting point setup.

-

Heating and Observation:

-

Heat the Thiele tube gently. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[20]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the sample is boiling and its vapor has displaced all the air inside the capillary.[19][24]

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and then stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[19][24]

-

Trustworthiness: This method is self-validating. The principle relies on a direct physical equilibrium between the sample's vapor pressure and the ambient pressure, providing a highly reliable measurement even with a very small sample size.

Workflow for Micro Boiling Point Determination

Caption: Workflow for determining micro boiling point via the Thiele tube method.

Boiling Point Correction

The observed boiling point must be corrected to standard pressure (760 mmHg). A pressure-temperature nomograph is a graphical tool for this purpose. Alternatively, various empirical formulas can be used. A common rule of thumb is that the boiling point of many organic liquids drops by about 0.5°C for every 10 mmHg decrease in pressure near 760 mmHg. For more accurate corrections, the Clausius-Clapeyron equation or the Antoine equation can be employed if the necessary constants are known or can be estimated.[26][27]

Data Presentation: Boiling Point

| Parameter | Value | Notes |

| Method Used | Micro / Distillation | |

| Observed B.P. | e.g., 295°C | Temperature at which liquid entered capillary |

| Atmospheric Pressure | e.g., 740 mmHg | Measured with a barometer |

| Corrected B.P. (760 mmHg) | e.g., 296°C | Calculated using a nomograph or formula |

| Observations | e.g., Colorless liquid | Note any decomposition (discoloration) |

Conclusion and Forward Look

The precise determination of the melting and boiling points of Ethyl 2,5-dichloro-3-nitrobenzoate is a non-negotiable step in its scientific and developmental lifecycle. By employing the rigorous methodologies outlined in this guide—from capillary methods to advanced techniques like DSC—researchers can establish reliable physical constants for this compound. These data points are fundamental for ensuring purity, confirming identity, and enabling further research into its potential applications in medicinal chemistry and materials science. The self-validating nature of these protocols, rooted in the fundamental principles of phase transitions, ensures that the data generated is both trustworthy and authoritative.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]

-

Quora. (2018, November 1). What is the effect of impurities on melting and boiling point? Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved from [Link]

-

LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Ormalearn Home. (n.d.). Effect of impurities on melting and boiling points. Retrieved from [Link]

-

Scribd. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

Reddit. (2012, March 23). Boiling and melting point when impurities are present. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

UC Food Safety. (2016, February 16). Boiling Point / Atmospheric Pressure / Altitude. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Slideshare. (n.d.). Determination of boiling point and distillation. Retrieved from [Link]

-

Course Hero. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Course Hero. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Sciencemadness.org. (2021, December 1). Which formula do you use to correct boiling point depending on the atmospheric pressure. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

CSGNetwork.Com. (n.d.). Pressure Corrected Boiling Temperature Of Water Calculator. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. homework.study.com [homework.study.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. jk-sci.com [jk-sci.com]

- 13. timstar.co.uk [timstar.co.uk]

- 14. Thiele tube - Wikipedia [en.wikipedia.org]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 18. pslc.ws [pslc.ws]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 22. vernier.com [vernier.com]

- 23. chemconnections.org [chemconnections.org]

- 24. chymist.com [chymist.com]

- 25. byjus.com [byjus.com]

- 26. sciencemadness.org [sciencemadness.org]

- 27. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]

Methodological & Application

Application Note: Chemoselective Reduction of Ethyl 2,5-dichloro-3-nitrobenzoate

Executive Summary

This application note details the protocol for the chemoselective reduction of Ethyl 2,5-dichloro-3-nitrobenzoate to Ethyl 3-amino-2,5-dichlorobenzoate (CAS 60541-86-8).

The reduction of nitroarenes in the presence of aryl halides and esters presents a specific "chemoselectivity triangle" challenge. Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (cleavage of C-Cl bonds), while strong acid/metal reductions (e.g., Fe/HCl) can lead to ester hydrolysis.

This guide recommends Iron/Ammonium Chloride (Fe/NH₄Cl) as the primary "Gold Standard" method due to its operational simplicity, scalability, and absolute preservation of the halogen/ester motifs. A secondary high-purity method using Stannous Chloride (SnCl₂) is provided for small-scale optimization.

Strategic Analysis & Reaction Engineering

The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reduction potentials. The objective is to reduce the Nitro group (

| Functional Group | Risk Factor | Avoided By |

| Nitro (-NO₂) | Target for reduction. | N/A |

| Aryl Chloride (-Cl) | Susceptible to Hydrogenolysis (Pd/H₂). | Avoiding heterogeneous noble metals; using electron-transfer metals (Fe⁰, Sn²⁺). |

| Ethyl Ester (-COOEt) | Susceptible to Hydrolysis (High pH/T). | Maintaining near-neutral pH (NH₄Cl buffer). |

Mechanism of Action (Fe/NH₄Cl)

The reaction proceeds via a single-electron transfer (SET) mechanism on the surface of the activated iron. Ammonium chloride acts as a weak proton source and electrolyte, preventing the formation of iron oxide passivation layers while maintaining a pH of ~5-6, which protects the ester.

Simplified Pathway:

Experimental Protocols

Method A: Fe/NH₄Cl Reduction (Recommended for Scale-Up)

Robust, cost-effective, and environmentally benign compared to tin.

Reagents & Materials

-

Substrate: Ethyl 2,5-dichloro-3-nitrobenzoate (1.0 equiv)

-

Reductant: Iron Powder, -325 mesh (4.0 - 5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 - 6.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v)

-

Workup: Ethyl Acetate (EtOAc), Celite® 545

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is preferred over magnetic due to iron slurry), a reflux condenser, and an internal temperature probe.

-

Solvation: Charge the flask with Ethyl 2,5-dichloro-3-nitrobenzoate and Ethanol . Stir until dissolved.

-

Activation: Add Water and Ammonium Chloride . The mixture will be a suspension.

-

Iron Addition: Add Iron Powder in portions over 5 minutes at room temperature.

-

Note: A mild exotherm may occur.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 75-80°C) .

-

Kinetics: Vigorous stirring is critical to keep iron suspended. Reaction typically completes in 2–4 hours .

-

Monitoring: Check TLC (Hexane/EtOAc 4:1) or HPLC. Look for the disappearance of the non-polar nitro starting material and the appearance of the polar, fluorescent amine spot.

-

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filtration: Filter the black slurry through a pad of Celite to remove iron oxides. Wash the pad copiously with EtOAc.

-

Separation: Transfer filtrate to a separatory funnel. Add water. Separate the organic layer.[1][2][3][4]

-

Extraction: Extract the aqueous layer once with EtOAc.

-

Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude product is often >95% pure. Recrystallization from Ethanol/Heptane can be performed if necessary.

Method B: Stannous Chloride (SnCl₂) Reduction (High Purity/Small Scale)

Homogeneous reaction, excellent for milligram scales, but requires careful waste management.

Reagents

-

Substrate: Ethyl 2,5-dichloro-3-nitrobenzoate (1.0 equiv)

-

Solvent: Ethanol (Absolute)

Step-by-Step Procedure

-

Dissolve substrate in Ethanol.

-

Heat to 70°C for 2–3 hours.

-

Workup (Emulsion Control):

-

Cool to RT.

-

Neutralize carefully with saturated NaHCO₃ solution (pH ~8). Do not use strong NaOH to avoid ester hydrolysis.

-

Tip: If a thick tin emulsion forms, add Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize tin salts before extraction.

-

-

Extract with EtOAc, dry, and concentrate.

Process Visualization

Reaction Pathway & Chemoselectivity

Figure 1: Reaction pathway highlighting the chemoselective route (Solid lines) versus risky alternatives (Dotted lines).

Workup & Purification Workflow

Figure 2: Operational workflow for the isolation of the target amine.

Quantitative Data Summary

| Parameter | Method A (Fe/NH₄Cl) | Method B (SnCl₂) | Method C (H₂/Pt-S)* |

| Yield | 85 - 95% | 80 - 90% | 70 - 85% |

| De-chlorination | < 0.1% (Not Obs.) | < 0.1% (Not Obs.) | 1 - 5% (Risk) |

| Ester Hydrolysis | < 1% | < 2% | < 1% |

| Scalability | High (kg scale) | Low (Waste issues) | Medium (Safety) |

| Cost | Low | High (Tin) | High (Catalyst) |

*Method C (Sulfided Platinum) is a tertiary option only if solid residues (Fe/Sn) are strictly prohibited by downstream constraints.

Troubleshooting & Optimization

-

Incomplete Conversion: If the reaction stalls after 4 hours, add an additional 1.0 equiv of Fe powder and increase agitation speed. The surface of the iron can become passivated; vigorous stirring causes particle collisions that refresh the active surface.

-

Emulsions: In Method A, if the filtration is slow, ensure the Celite pad is not too tightly packed. In Method B, use Rochelle salt during workup to break tin emulsions.

-

Safety: Dry iron powder can be pyrophoric. Keep wet with solvent during disposal.

References

-

Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride Reduction of Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[2] (Foundational protocol for Fe/NH4Cl reduction). [Link]

-

Bellamy, F. D., & Ou, K. (1984).[7] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[7][9] Tetrahedron Letters, 25(8), 839-842.[7] [Link][7]

-

Org. Synth. (2003). Reduction of Nitro Compounds using Indium/Ammonium Chloride.[3] (Demonstrates chemoselectivity similar to Fe/NH4Cl). [Link]

Sources

- 1. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. benchchem.com [benchchem.com]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Ethyl 2,5-dichloro-3-nitrobenzoate

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

The synthesis of complex pharmaceutical agents often relies on the strategic use of versatile building blocks. Ethyl 2,5-dichloro-3-nitrobenzoate is a key starting material, primarily valued for its straightforward conversion into substituted anilines, which are foundational scaffolds in a multitude of therapeutic agents. The dichloro-substitution pattern, combined with the reactive handles of the ester and a reducible nitro group, provides a rich platform for molecular elaboration. This guide provides detailed protocols for the synthesis of Ethyl 2,5-dichloro-3-nitrobenzoate and its subsequent transformation into the valuable pharmaceutical intermediate, Ethyl 3-amino-2,5-dichlorobenzoate. The methodologies are presented with an emphasis on the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the chemical transformations.

PART 1: Synthesis of Ethyl 2,5-dichloro-3-nitrobenzoate

The synthesis of the title compound is a two-step process commencing with the nitration of 2,5-dichlorobenzoic acid, followed by Fischer esterification. This sequence is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Step 1: Nitration of 2,5-Dichlorobenzoic Acid

The introduction of a nitro group onto the 2,5-dichlorobenzoic acid backbone is achieved via electrophilic aromatic substitution using a classic nitrating mixture of concentrated nitric and sulfuric acids. The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] The directing effects of the existing substituents guide the position of nitration.

Protocol 1: Synthesis of 2,5-dichloro-3-nitrobenzoic acid [2]

-

Materials:

-

2,5-dichlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Acetonitrile

-

-

Equipment:

-

Round-bottom flask of appropriate size

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture to 5-10 °C using an ice bath.

-

Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude 2,5-dichloro-3-nitrobenzoic acid. For higher purity, the product can be recrystallized from an acetonitrile/water mixture.[2]

-

-

Expected Yield: 80-90%

-

Purity Assessment: Melting point determination and ¹H NMR spectroscopy.

Step 2: Fischer Esterification

The carboxylic acid is converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction with an excess of ethanol shifts the equilibrium towards the product.

Protocol 2: Synthesis of Ethyl 2,5-dichloro-3-nitrobenzoate [3]

-

Materials:

-

2,5-dichloro-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Suspend 2,5-dichloro-3-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel if necessary.

-

-

Expected Yield: >90%

-

Purity Assessment: ¹H NMR, ¹³C NMR, and IR spectroscopy.

PART 2: Synthesis of the Pharmaceutical Intermediate: Ethyl 3-amino-2,5-dichlorobenzoate

The reduction of the nitro group to an amine is a pivotal step in the synthesis of many pharmaceutical intermediates.[4] Catalytic hydrogenation is a clean and efficient method for this transformation. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the ester functionality or the chloro-substituents.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitro groups.[5] The reaction is typically carried out under a hydrogen atmosphere.

Protocol 3: Catalytic Hydrogenation of Ethyl 2,5-dichloro-3-nitrobenzoate

-

Materials:

-

Ethyl 2,5-dichloro-3-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Celite®

-

-

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube system)

-

Round-bottom flask

-

Buchner funnel and filter flask

-

-

Procedure:

-

In a suitable hydrogenation flask, dissolve Ethyl 2,5-dichloro-3-nitrobenzoate in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon).

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.

-

Monitor the reaction by observing hydrogen uptake and by TLC analysis. The reaction is typically complete within 2-4 hours.

-

Upon completion, purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-2,5-dichlorobenzoate. The product is often of sufficient purity for subsequent steps, but can be purified by recrystallization or column chromatography if needed.

-

-

Expected Yield: >95%

-

Purity Assessment: ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) |

| Ethyl 2,5-dichloro-3-nitrobenzoate | C₉H₇Cl₂NO₄ | 264.06 | Off-white to yellow solid | 1.42 (t, 3H), 4.45 (q, 2H), 7.75 (d, 1H), 7.95 (d, 1H) |

| Ethyl 3-amino-2,5-dichlorobenzoate | C₉H₉Cl₂NO₂ | 234.08 | Light brown solid | 1.38 (t, 3H), 4.35 (q, 2H), 4.50 (br s, 2H), 6.90 (d, 1H), 7.25 (d, 1H) |

Experimental Workflows

Caption: Synthetic workflow for Ethyl 3-amino-2,5-dichlorobenzoate.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating through in-process controls and final product analysis.

-

Reaction Monitoring: The progress of each reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR). This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring complete conversion of the starting material.

-

Spectroscopic Confirmation: The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods. The provided table of expected ¹H NMR shifts serves as a primary point of comparison. Full characterization should also include ¹³C NMR and IR spectroscopy.

-

Physicochemical Properties: The melting point of solid compounds should be determined and compared to literature values. A sharp melting point is indicative of high purity.

Safety Precautions

-

Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Nitration Reactions: Nitration reactions can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. Handle the catalyst in an inert atmosphere or as a slurry.

-

General Handling: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Ethyl 2,5-dichloro-3-nitrobenzoate is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The protocols detailed in this guide provide a reliable and efficient pathway to Ethyl 3-amino-2,5-dichlorobenzoate. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this key building block for use in drug discovery and development programs.

References

-

PubChem. (n.d.). Ethyl 3-amino-2,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

NIST. (2011). 3-Amino-2,5-dichlorobenzoic acid, N-dimethylaminomethylene-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 13, 2026, from [Link]

-

Semantic Scholar. (n.d.). Hydrogenation of ethyl p-nitrobenzoate on Pd/Sibunit catalysts. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved February 13, 2026, from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved February 13, 2026, from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2008). Ethyl 4-chloro-3-nitrobenzoate. Retrieved February 13, 2026, from [Link]

Sources

- 1. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]